beta-Alanine, N-(2-carboxyethyl)-N-(3-(isodecyloxy)propyl)-, monopotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, N-(2-carboxyethyl)-N-(3-(isodecyloxy)propyl)-, monopotassium salt is a synthetic compound that belongs to the class of beta-alanine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(2-carboxyethyl)-N-(3-(isodecyloxy)propyl)-, monopotassium salt typically involves the reaction of beta-alanine with specific reagents to introduce the carboxyethyl and isodecyloxypropyl groups. The reaction conditions may include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvents: Common solvents like water, ethanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Beta-Alanine, N-(2-carboxyethyl)-N-(3-(isodecyloxy)propyl)-, monopotassium salt can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Beta-Alanine, N-(2-carboxyethyl)-N-(3-(isodecyloxy)propyl)-, monopotassium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create new compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta-Alanine, N-(2-carboxyethyl)-N-(3-(isodecyloxy)propyl)-, monopotassium salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Beta-Alanine Derivatives: Other compounds in this class may include beta-alanine, N-(2-carboxyethyl)-N-(3-(isodecyloxy)propyl)-, sodium salt.
Amino Acid Derivatives: Compounds like N-acetylcysteine, L-carnitine.
Uniqueness
Beta-Alanine, N-(2-carboxyethyl)-N-(3-(isodecyloxy)propyl)-, monopotassium salt is unique due to its specific functional groups and the resulting chemical properties. These properties make it suitable for particular applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
204401-86-5 |
---|---|
Molecular Formula |
C19H36KNO5 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
potassium;3-[2-carboxyethyl-[3-(8-methylnonoxy)propyl]amino]propanoate |
InChI |
InChI=1S/C19H37NO5.K/c1-17(2)9-6-4-3-5-7-15-25-16-8-12-20(13-10-18(21)22)14-11-19(23)24;/h17H,3-16H2,1-2H3,(H,21,22)(H,23,24);/q;+1/p-1 |
InChI Key |
NNBWVMASZJXTES-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCOCCCN(CCC(=O)O)CCC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.